molecular formula C11H15NO4 B8372840 1-(2,2-Dimethoxyethyl)-3-methyl-2-nitrobenzene

1-(2,2-Dimethoxyethyl)-3-methyl-2-nitrobenzene

Cat. No. B8372840
M. Wt: 225.24 g/mol
InChI Key: XNLWIUURLXIILQ-UHFFFAOYSA-N
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Patent
US07405305B2

Procedure details

Add to a round bottomed flask containing 1-(2,2-dimethoxyethyl)-3-methyl-2-nitrobenzene (1.1 g) in methanol (50 mL), 10% palladium on carbon (0.13 g). Purge with nitrogen then place under a hydrogen atmosphere using a balloon of hydrogen. Stir overnight at room temperature. Filter through Celite, wash with methanol. Concentrate to give product (0.98 g, 103%) as a clear oil. 1H NMR (400 MHz, DMSO-d6) δ 2.05 (s, 3H), 2.71 (d, J=5.36 Hz, 211), 3.23 (s, 6H), 4.52 (m, 3H), 6.42 (m, 1H), 6.80 (d, J=7.31 Hz, 2H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One
Yield
103%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:15][CH3:16])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:6]=1[N+:12]([O-])=O>CO.[Pd]>[CH3:1][O:2][CH:3]([O:15][CH3:16])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:6]=1[NH2:12]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
COC(CC1=C(C(=CC=C1)C)[N+](=O)[O-])OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0.13 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add to a round bottomed flask
CUSTOM
Type
CUSTOM
Details
Purge with nitrogen
FILTRATION
Type
FILTRATION
Details
Filter through Celite
WASH
Type
WASH
Details
wash with methanol
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CC1=C(N)C(=CC=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 103%
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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